![molecular formula C10H12F2O2Si B13698252 (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)trimethylsilane](/img/structure/B13698252.png)
(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)trimethylsilane is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a benzodioxole ring substituted with two fluorine atoms and a trimethylsilane group, which imparts distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)trimethylsilane typically involves the introduction of the trimethylsilane group to the benzodioxole ring. One common method includes the reaction of (2,2-difluorobenzo[d][1,3]dioxol-5-yl)boronic acid with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilane group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other functionalized compounds .
Aplicaciones Científicas De Investigación
(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)trimethylsilane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)trimethylsilane involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, which can influence its binding affinity to biological targets. The trimethylsilane group can also play a role in modulating the compound’s reactivity and interactions with enzymes or receptors .
Comparación Con Compuestos Similares
Similar Compounds
(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanamine: Contains a methanamine group instead of trimethylsilane.
(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acetonitrile: Features an acetonitrile group.
1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile: Includes a cyclopropane ring.
Uniqueness
The uniqueness of (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)trimethylsilane lies in its combination of the benzodioxole ring with fluorine atoms and a trimethylsilane group. This structure imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications .
Propiedades
Fórmula molecular |
C10H12F2O2Si |
|---|---|
Peso molecular |
230.28 g/mol |
Nombre IUPAC |
(2,2-difluoro-1,3-benzodioxol-5-yl)-trimethylsilane |
InChI |
InChI=1S/C10H12F2O2Si/c1-15(2,3)7-4-5-8-9(6-7)14-10(11,12)13-8/h4-6H,1-3H3 |
Clave InChI |
PLQLRKQUAVQDHN-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC2=C(C=C1)OC(O2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



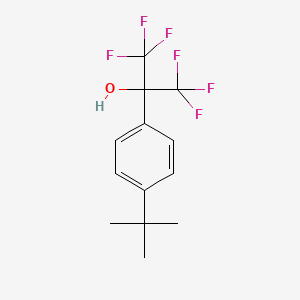
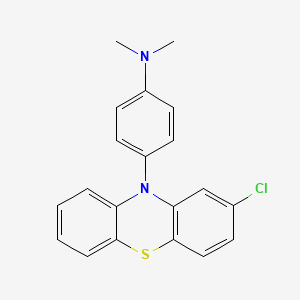

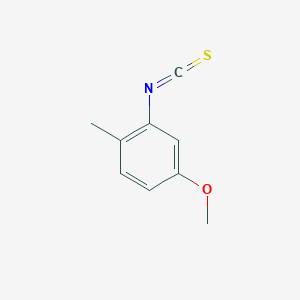
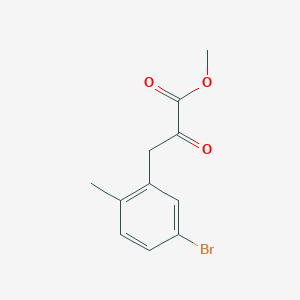
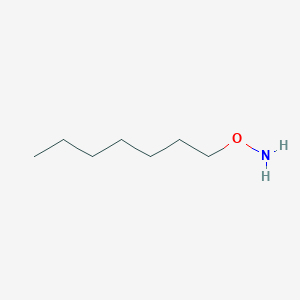

![4-Chloro-2,7-diphenylpyrido[2,3-d]pyrimidine](/img/structure/B13698216.png)

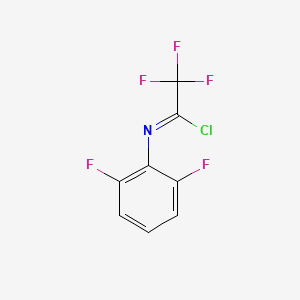
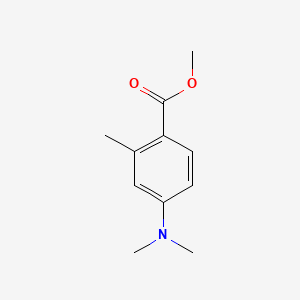
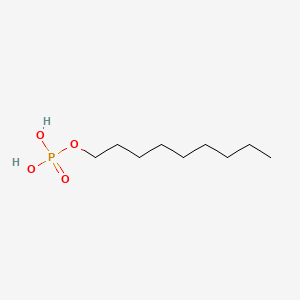
![3-Acetyl-8-methylimidazo[1,2-a]pyridine](/img/structure/B13698247.png)
